molecular formula C14H21NO2 B1426848 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine CAS No. 1379811-35-4

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine

Cat. No.: B1426848
CAS No.: 1379811-35-4
M. Wt: 235.32 g/mol
InChI Key: GCVSFNNFLRYWGS-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine is a synthetic amine derivative with the CAS number 1379811-35-4 and a molecular weight of 235.32 g/mol . Its structure incorporates a cyclopropyl group, which confers significant structural rigidity, and a 3-ethoxyphenoxy moiety connected via an ether linkage, contributing moderate polarity to the molecule . This combination of features makes it a compound of interest in medicinal chemistry and as a building block for more complex chemical entities. The compound can be synthesized via a multi-step route. One established method involves a base-catalyzed ether formation between cyclopropylmethanol and 3-ethoxyphenol, followed by halogenation of the resulting alcohol to a bromide intermediate. The final step is a nucleophilic substitution with methylamine, yielding the target amine with reported yields of 75-90% for the amination step . The choice of base and solvent in the initial etherification is critical for achieving high yield and purity . While specific biological targets are not well-defined in the available literature, its mechanism of action is hypothesized to involve interactions with specific enzymes or receptors, potentially modulating various cellular pathways . Structural analogs of this compound, particularly those containing a cyclopropanamine group, have been investigated in patent literature for a range of potential therapeutic applications, including the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, psychiatric conditions, and other disorders . This compound is intended for research use only and is not approved for human or veterinary diagnostics or therapies.

Properties

IUPAC Name

1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSFNNFLRYWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis:

Step Reaction Reagents/Conditions Notes
1 Formation of [3-ethoxyphenoxy]cyclopropylmethanol Reaction of cyclopropylmethanol with 3-ethoxyphenol under base-catalyzed etherification conditions Typically involves base such as K2CO3 or NaH in polar aprotic solvents to promote nucleophilic substitution
2 Conversion of alcohol to a suitable leaving group (e.g., halide) Treatment with hydrogen bromide or other halogenating agents in solvents like 1,4-dioxane/hexane at low temperature (0–20 °C) Yields 1-bromo-1-cyclopropyl-2-(3-ethoxyphenoxy)ethyl intermediate with ~85% yield
3 Nucleophilic substitution with methylamine Reaction of halide intermediate with methylamine under mild heating or reflux in an appropriate solvent Yields final [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine product

This route is supported by the synthesis of similar cyclopropyl-containing amines where halide intermediates are reacted with amines to yield the target amine compounds.

Detailed Reaction Conditions and Yields

Reaction Step Reagents & Catalysts Solvent Temperature Time Yield (%) Remarks
Ether formation Cyclopropylmethanol, 3-ethoxyphenol, K2CO3 DMF or acetone Room temp to reflux 12–24 h 70–85 Base-catalyzed SN2 reaction
Halogenation Hydrogen bromide (19% in 1,4-dioxane), hexane 1,4-dioxane/hexane 0–20 °C 2 h 85 Selective bromination of alcohol to bromide
Amination Methylamine (excess) Ethanol or methanol Reflux (50–70 °C) 12–18 h 75–90 Nucleophilic substitution

Research Findings and Optimization Notes

  • The choice of solvent and base in the ether formation step critically affects the yield and purity of the intermediate. Polar aprotic solvents favor nucleophilic substitution.

  • Halogenation with hydrogen bromide in 1,4-dioxane/hexane at low temperature provides high selectivity and yield for the bromide intermediate, minimizing side reactions.

  • Amination with methylamine requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.

  • Purification typically involves extraction, washing, drying over anhydrous salts (e.g., MgSO4 or Na2SO4), and chromatographic techniques to isolate the pure amine.

  • Spectroscopic analysis (NMR, LC-MS) confirms product identity and purity, with yields typically ranging from 75% to quantitative in optimized conditions.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Base-catalyzed ether formation + halogenation + amination 3 steps: etherification, bromination, nucleophilic substitution Straightforward, scalable, well-documented Requires careful temperature control, multi-step 75–85
Epoxide ring-opening with methylamine Epoxidation followed by ring-opening with methylamine Potential for stereoselectivity, fewer steps Requires epoxide intermediate synthesis, possible side reactions Variable, up to 80
Coupling reagent-mediated amination Use of HATU and base in DMF to couple amine High purity, high yield More expensive reagents, less common for simple amines Up to 100 (in model systems)

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be compared to several analogs, as outlined below. Key differences in substituents, molecular properties, and inferred pharmacological characteristics are highlighted.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Inferences Evidence Source
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine 3-ethoxyphenoxy Not explicitly stated ~265–275 (estimated) Moderate polarity due to ether; potential balance between solubility and cell penetration. -
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine Propylthio C₉H₁₉NS 173.32 Higher lipophilicity (thioether vs. ether); improved cell penetration but reduced solubility.
1-Cyclopropyl-2-(2-methylphenyl)ethanamine 2-methylphenyl C₁₂H₁₇N 175.27 Reduced polarity (methyl vs. ethoxy); possible enhanced metabolic stability.
{3-[2-(Diethylamino)ethoxy]-4-methoxyphenyl}methanamine Diethylaminoethoxy, methoxy C₁₄H₂₃N₂O₂ 251.35 Tertiary amine enhances solubility in acidic environments; methoxy contributes to polarity.

Metabolic Stability Considerations

  • Fluorinated analogs (e.g., difluorophenyl derivatives in ) often exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
  • Methyl-substituted aromatics (e.g., 2-methylphenyl in ) may undergo slower oxidation compared to ethoxy groups, which are prone to O-dealkylation .

Biological Activity

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl moiety attached to an ethoxyphenoxyethyl chain, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes. Its unique structure allows it to modulate various cellular pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a variety of microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

The antimicrobial activity is often assessed through Minimum Inhibitory Concentration (MIC) assays, with results suggesting that modifications in the chemical structure can enhance efficacy against specific pathogens .

Case Studies

  • Study on Antimicrobial Efficacy : A series of compounds related to this compound were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Enantiomeric Studies : Research has demonstrated that the biological activity of cyclopropyl compounds can vary significantly between enantiomers. For example, specific configurations have been linked to enhanced tubulin polymerization inhibition, which is critical in cancer therapy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacteria Inhibition (MIC µg/mL)Fungi Inhibition (MIC µg/mL)
This compound3216
Compound A168
Compound B6432

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine, and how can intermediates be optimized?

  • Methodology : Focus on multi-step synthesis involving cyclopropane ring formation and ether linkage introduction. For example:

React 3-ethoxyphenol with epichlorohydrin to form the phenoxy-epoxide intermediate.

Open the epoxide with cyclopropylmethylamine under basic conditions.

Methylate the secondary amine using iodomethane in the presence of a base (e.g., K₂CO₃) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to improve yield .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and ethoxyphenoxy linkages (δ 6.5–7.5 ppm for aromatic protons).
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment (>95%) and mass confirmation .
    • Data Table :
PropertyValue/TechniqueReference
Molecular WeightCalculated: 235.3 g/mol
Purity (HPLC)≥95%
Key NMR Peaksδ 3.8 (OCH₂CH₃), δ 2.5 (N-CH₃)

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coats, and chemical-resistant goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Contradiction Analysis :

  • If MS shows [M+H]⁺ at m/z 236.3 but NMR lacks expected cyclopropane signals, check for ring-opening side reactions (e.g., acid-catalyzed degradation).
  • Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
    • Mitigation : Optimize reaction pH (neutral to slightly basic) and avoid protic solvents during cyclopropane formation .

Q. What strategies address low yields in the final methylation step?

  • Experimental Design :

  • Screen methylating agents (e.g., dimethyl sulfate vs. iodomethane) and bases (K₂CO₃ vs. NaH).
  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
    • Data Table :
ConditionYield (%)Notes
CH₃I, K₂CO₃, DMF, 50°C72Optimal
(CH₃)₂SO₄, NaH, THF58Slower reaction

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors)?

  • Methodology :

Molecular Docking : Use software (AutoDock Vina) to predict binding affinity for amine receptors (e.g., trace amine-associated receptors).

In Vitro Assays : Perform radioligand displacement studies with HEK293 cells expressing TAAR1 .

  • Data Interpretation : Compare IC₅₀ values with known agonists (e.g., β-phenylethylamine) to assess potency .

Key Research Challenges and Solutions

  • Cyclopropane Stability : Susceptible to ring-opening under acidic conditions. Use buffered solutions (pH 7–8) during purification .
  • Ethoxy Group Hydrolysis : Monitor for phenolic byproducts via LC-MS and store samples in anhydrous conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
Reactant of Route 2
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine

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